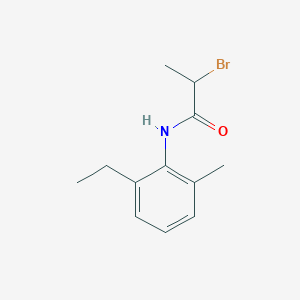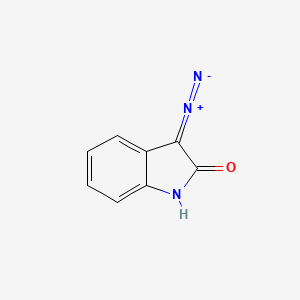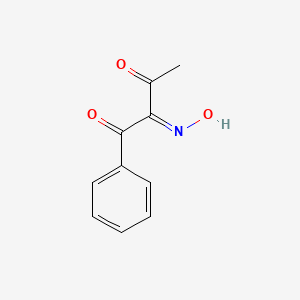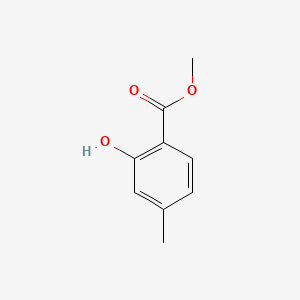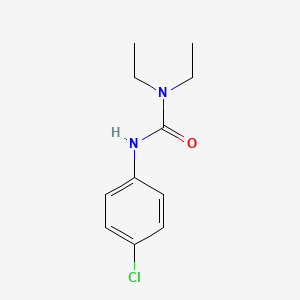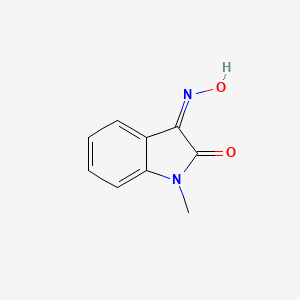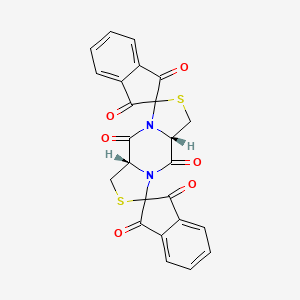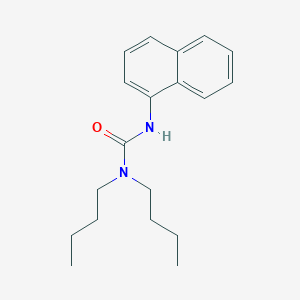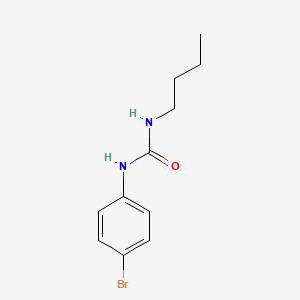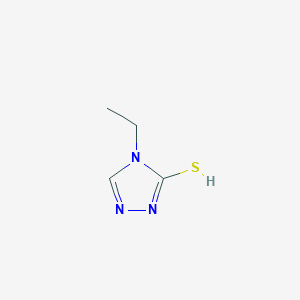![molecular formula C20H23N3OS B7772518 6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7772518.png)
6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves specific synthetic routes that require precise reaction conditions. One common method involves the use of a Kitasatospora sp. DG09 strain to produce tyrosinase, which is then used to synthesize 5,6-dihydroxyindole . Another method involves the C-H alkylation reaction using N-protective indole and halogenated hydrocarbons under the action of a manganese catalyst and magnesium metal .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and advanced chemical reactors is common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, often under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, typically under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents, often under catalytic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin derivative with similar pharmacological actions.
CID 5362065: A compound with similar structural features but different biological activities.
CID 5479530: A cephalosporin with unique pharmacological properties.
Properties
IUPAC Name |
6-cyclohexyl-2-[(2,5-dimethylphenyl)methylsulfanyl]-4-oxo-1H-pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-13-8-9-14(2)16(10-13)12-25-20-22-18(15-6-4-3-5-7-15)17(11-21)19(24)23-20/h8-10,15H,3-7,12H2,1-2H3,(H,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSHOSZQLVLPEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)C(=C(N2)C3CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(=O)C(=C(N2)C3CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
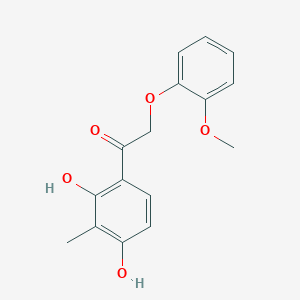
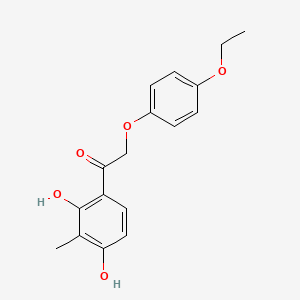
![4-{[2-(Pyridin-4-ylmethylidene)hydrazin-1-ylidene]methyl}pyridine](/img/structure/B7772446.png)
